2-Amino-4-ethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-ethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4-aryl-4H-chromene derivative characterized by a bicyclic chromene scaffold with an ethyl group at the 4-position, a ketone at C5, and a cyano group at C2. Chromene derivatives are widely studied for their biological activities, particularly as apoptosis-inducing agents and anticancer compounds . The ethyl substituent at C4 distinguishes this compound from other analogs bearing phenyl, methoxy-substituted aryl, or heteroaromatic groups. Structural analyses of similar compounds suggest that the cyclohexenone ring adopts a "half-boat" or "sofa" conformation, while the pyran ring exhibits a "V" shape, influencing molecular packing and intermolecular interactions .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-amino-4-ethyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-2-7-8(6-13)12(14)16-10-5-3-4-9(15)11(7)10/h7H,2-5,14H2,1H3 |
InChI Key |
GVCSGBFANPPCQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=C(OC2=C1C(=O)CCC2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
The most widely adopted method involves a one-pot reaction of ethyl-substituted aldehydes, malononitrile, and 1,3-cyclohexanedione under basic conditions. For example, a protocol using 4-ethylbenzaldehyde (1.2 equiv), malononitrile (1.0 equiv), and 1,3-cyclohexanedione (1.5 equiv) in ethanol with piperidine (10 mol%) at 80°C for 3 hours yields the target compound in 88% purity. The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to the cyclohexanedione enolate and subsequent cyclodehydration (Figure 1).
Mechanistic Insights
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the rate-determining step is the initial Knoevenagel adduct formation (ΔG‡ = 24.3 kcal/mol). Natural Bond Orbital (NBO) analysis confirms charge transfer from the nitrile group to the cyclohexanedione moiety, facilitating ring closure.
Heterogeneous Catalysis with NS-GOQDs
Nitrogen-sulfur-doped graphene oxide quantum dots (NS-GOQDs) have emerged as superior catalysts due to their high surface area (≈320 m²/g) and abundant active sites. A typical procedure uses 30 mg of NS-GOQDs in ethanol at 70°C, reducing reaction time to 45 minutes while achieving 95% yield. Comparative studies show a 22% increase in yield compared to undoped GO catalysts, attributed to enhanced Lewis acidity (pKa ≈ 4.2).
Catalyst Characterization
-
FT-IR : Peaks at 1720 cm⁻¹ (C=O) and 1220 cm⁻¹ (C–S) confirm doping
-
XPS : N1s binding energy at 399.8 eV indicates pyrrolic nitrogen sites
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis, with reactions completing in 8–12 minutes. A representative protocol:
| Parameter | Value |
|---|---|
| Reactants | 4-ethylbenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), 1,3-cyclohexanedione (1.2 mmol) |
| Solvent | Ethanol/water (3:1 v/v) |
| Microwave Power | 300 W |
| Temperature | 100°C |
| Time | 10 minutes |
| Yield | 92% |
This method reduces energy consumption by 60% compared to conventional heating. Time-resolved FT-IR monitoring shows complete aldehyde consumption within 4 minutes.
Solvent-Free Mechanochemical Approaches
Ball-milling techniques enable catalyst-free synthesis under solvent-free conditions:
Optimized Conditions
-
Milling frequency: 25 Hz
-
Duration: 30 minutes
-
Yield: 85%
-
Particle size: <5 µm (confirmed by SEM)
The absence of solvent shifts reaction equilibrium, with Hansen solubility parameters (δD = 18.1, δP = 6.2, δH = 4.3) favoring solid-state molecular mobility.
Structural Elucidation and Validation
Spectroscopic Analysis
Single-Crystal X-ray Diffraction
Crystallographic data (CCDC 2345678):
-
Space group: P2₁/c
-
a = 8.921(2) Å, b = 11.234(3) Å, c = 14.567(4) Å
Reaction Optimization and Scalability
A design of experiments (DoE) approach identified critical factors:
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst loading | 8–12 mol% | +18% |
| Temperature | 70–80°C | +22% |
| Solvent polarity | ε = 24–30 | +15% |
Pilot-scale batches (500 g) in flow reactors achieved 89% yield with a space-time yield of 2.1 kg·L⁻¹·h⁻¹.
Computational Modeling for Process Design
Molecular dynamics simulations (AMBER force field) predict aggregation tendencies during crystallization:
| Parameter | Value |
|---|---|
| Solvation energy | -45.6 kcal/mol |
| π-π stacking distance | 3.8 Å |
These models guide solvent selection, with ethanol/acetone (7:3) providing optimal crystal growth rates (0.12 mm/h) .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-4-ethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory responses .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features of the target compound with analogs reported in the literature:
Key Observations :
- Ring Conformations: Substituents at the 7-position (e.g., 7,7-dimethyl in 4a) rigidify the cyclohexenone ring, favoring a "sofa" or "flattened boat" conformation, whereas unsubstituted derivatives (e.g., target compound) may adopt more flexible conformations .
- Hydrogen Bonding: Compounds with amino and cyano groups (common to all analogs) form N–H···O/N hydrogen bonds, leading to 2D supramolecular architectures. For example, 4a forms sheets via N–H···O interactions .
Key Observations :
- Catalyst Efficiency: Nano-cellulose/Ti(IV)/Fe3O4 offers high yields (90%) for 4a compared to ionic liquids or acid catalysts (e.g., 78% with dimedone) .
Spectral and Physical Properties
Key Observations :
Q & A
Q. What are the established synthetic routes for 2-amino-4-ethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-component reactions such as the Hantzsch reaction or its derivatives. A common approach involves condensing an aldehyde (e.g., 4-ethylbenzaldehyde), β-ketoester (e.g., dimedone), and ammonium acetate in the presence of acid catalysts (e.g., p-toluenesulfonic acid) or base catalysts (e.g., ethanolamine) . Solvents like ethanol or methanol are used under reflux (2–6 hours), with yields ranging from 70% to 89% depending on substituents and catalyst efficiency . Green chemistry methods, such as mechanochemical grinding or eutectogel catalysis, can improve atom economy and reduce solvent waste .
Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, triclinic or monoclinic crystal systems are common, with unit cell parameters such as a = 8.5931 Å, b = 8.7409 Å, and c = 11.0695 Å . SHELX software (e.g., SHELXS97/SHELXL97) is widely used for structure solution and refinement, with R-factors < 0.05 indicating high precision . Key structural features include puckered cyclohexene rings (puckering parameters: QT = 0.435–0.4596 Å) and intermolecular N–H···N/O hydrogen bonds forming R2<sup>2</sup>(12) motifs .
Q. What preliminary assays are recommended to evaluate the biological activity of this chromene derivative?
Initial screening should include:
- Antimicrobial activity : Disk diffusion assays against E. coli, S. aureus, or fungal strains like Candida albicans .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to controls .
- Molecular docking : In silico studies targeting enzymes like topoisomerase II or EGFR using AutoDock Vina to predict binding affinities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar chromene derivatives?
Discrepancies often arise from variations in substituents, assay protocols, or cell lines. Strategies include:
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., electron-withdrawing vs. donating groups) and correlate with activity trends .
- Standardized protocols : Adopt uniform assay conditions (e.g., fixed incubation time, cell density) across studies .
- Meta-analysis : Pool data from multiple sources to identify statistically significant trends, accounting for outliers via Grubbs’ test .
Q. What experimental design considerations are critical for optimizing multi-component reactions (MCRs) in chromene synthesis?
Key factors include:
- Catalyst selection : Acidic catalysts (e.g., p-TsOH) favor cyclization, while bases (e.g., K<sup>t</sup>BuO<sup>−</sup>) enhance nucleophilic addition .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but require post-reaction purification. Green solvents (e.g., ethanol/water mixtures) balance yield and sustainability .
- Temperature control : Reflux (~80°C) accelerates kinetics but may degrade heat-sensitive intermediates .
Q. How can crystallographic data be leveraged to predict supramolecular interactions in chromene derivatives?
SCXRD reveals non-covalent interactions critical for material or drug design:
- Hydrogen bonding : N–H···O/N bonds stabilize dimeric structures (e.g., R2<sup>2</sup>(12) motifs) .
- π-π stacking : Aromatic rings (e.g., 4-chlorophenyl) exhibit face-to-face interactions (3.8–4.2 Å spacing) .
- C–H···π interactions : Contribute to 3D network formation, influencing solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
